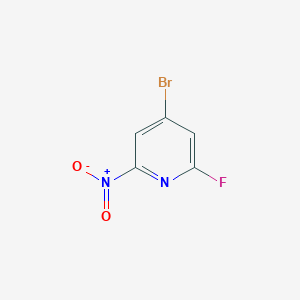

4-Bromo-2-fluoro-6-nitropyridine

CAS No.:

Cat. No.: VC17637628

Molecular Formula: C5H2BrFN2O2

Molecular Weight: 220.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H2BrFN2O2 |

|---|---|

| Molecular Weight | 220.98 g/mol |

| IUPAC Name | 4-bromo-2-fluoro-6-nitropyridine |

| Standard InChI | InChI=1S/C5H2BrFN2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H |

| Standard InChI Key | AFVCHNACDIPFNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(N=C1[N+](=O)[O-])F)Br |

Introduction

Chemical Identity and Structural Characteristics

Structural Features

The pyridine ring’s electron-deficient nature is further accentuated by the electron-withdrawing nitro (-NO₂) and halogen (Br, F) groups. These substituents influence the compound’s reactivity, solubility, and stability. For instance:

-

The nitro group at position 6 enhances electrophilic substitution resistance but facilitates nucleophilic attacks at meta positions.

-

Bromine at position 4 introduces steric bulk and potential sites for cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Fluorine at position 2 contributes to metabolic stability and lipophilicity, traits valuable in pharmaceutical applications .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 4-bromo-2-fluoro-6-nitropyridine is documented, analogous pathways from patents and pyridine chemistry suggest feasible approaches:

Nitration and Halogenation Sequence

A patent detailing the synthesis of 2-fluoro-4-bromotoluene (CN1157812A) provides a template :

-

Nitration: Introduce a nitro group to a fluoropyridine precursor under controlled conditions (e.g., mixed acid at 0–5°C).

-

Bromination: Utilize cuprous bromide (CuBr) in a diazotization reaction to install bromine selectively.

-

Fluorination: Employ anhydrous hydrogen fluoride (HF) for late-stage fluorination, ensuring minimal side reactions.

This method emphasizes temperature control (e.g., -5°C for diazotization) and stoichiometric precision to achieve high yields .

Direct Functionalization

Alternative routes may involve:

-

Electrophilic aromatic substitution on pre-fluorinated pyridines.

-

Metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce bromine post-nitration .

Industrial Scalability

Key challenges in large-scale production include:

-

Safety: Handling HF and bromine requires specialized equipment (e.g., corrosion-resistant reactors).

-

Purification: Chromatography or fractional distillation is necessary due to the compound’s high density (~1.9 g/cm³, inferred from analogs) .

Physicochemical Properties

Physical State and Stability

4-Bromo-2-fluoro-6-nitropyridine is predicted to exist as a crystalline solid at room temperature, with a melting point analogous to 4-bromo-2-fluoro-6-nitroaniline (unreported but structurally similar compounds melt between 130–180°C) . The nitro group confers thermal instability, necessitating storage below 25°C.

Spectral Data

-

IR Spectroscopy: Strong absorption bands at ~1,520 cm⁻¹ (N-O asymmetric stretch) and ~1,350 cm⁻¹ (C-Br stretch).

-

NMR: Distinct ¹⁹F NMR shifts near -110 ppm (fluorine ortho to nitro group) and ¹H NMR aromatic signals at δ 8.5–9.0 ppm .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Nitro- and halogen-substituted pyridines are pivotal in drug discovery. For example:

-

Antimicrobial Agents: Derivatives like 3-bromo-5-fluoro-4-nitropyridine exhibit MIC values of 4–64 μg/mL against Mycobacterium tuberculosis.

-

Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets in cancer targets.

Agrochemicals

The compound’s electron-deficient ring facilitates herbicidal and fungicidal activity, particularly in inhibiting photosynthesis or ergosterol biosynthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume